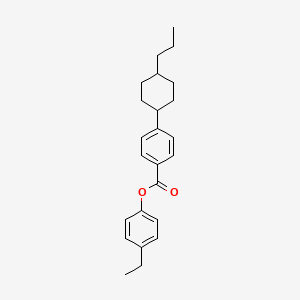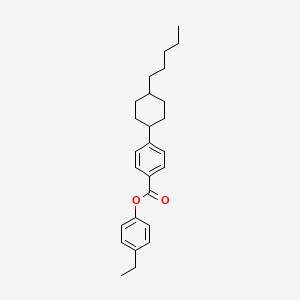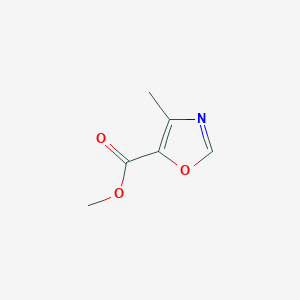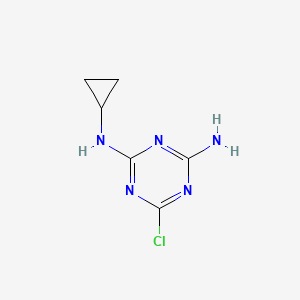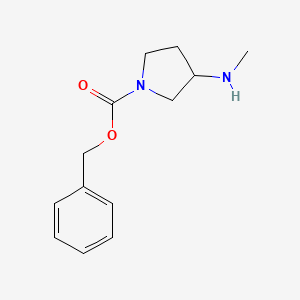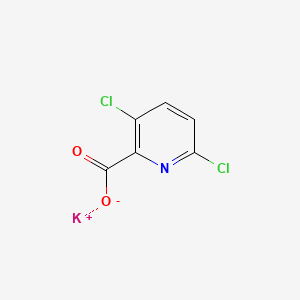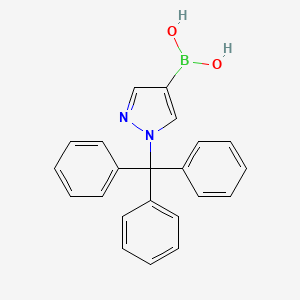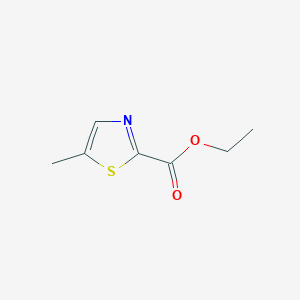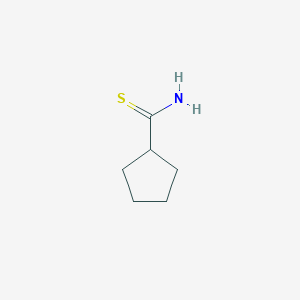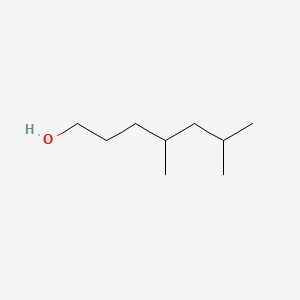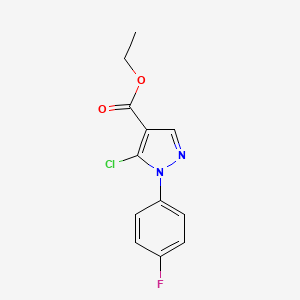
Ethyltriethoxygermane
Overview
Description
Ethyltriethoxygermane is an organogermanium compound with the molecular formula C₈H₂₀GeO₃. It consists of an ethyl group (C₂H₅) attached to a germanium atom, along with three ethoxy groups (C₂H₅O). This compound is commonly used in various applications, including organic synthesis and materials science.
Preparation Methods
Ethyltriethoxygermane can be synthesized through the reaction of germanium tetrachloride with ethanol. The reaction produces this compound and hydrogen chloride gas as a byproduct. The reaction conditions typically involve controlled temperatures and anhydrous conditions to prevent hydrolysis.
Chemical Reactions Analysis
Ethyltriethoxygermane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyltriethoxygermane has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research has explored its potential biological activities, including its effects on cellular processes.
Medicine: Studies have investigated its potential therapeutic applications, particularly in the context of its organogermanium properties.
Industry: It is used in materials science for the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which ethyltriethoxygermane exerts its effects involves its interaction with molecular targets and pathways. The ethoxy groups and the germanium atom play crucial roles in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes .
Comparison with Similar Compounds
Ethyltriethoxygermane can be compared with other organogermanium compounds such as mthis compound and phenyltriethoxygermane. These compounds share similar structural features but differ in their substituent groups, which can influence their reactivity and applications
Similar compounds include:
- Mthis compound
- Phenyltriethoxygermane
- Triethoxygermane
Properties
IUPAC Name |
triethoxy(ethyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20GeO3/c1-5-9(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYQCRCRHOQEED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Ge](CC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20GeO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625954 | |
| Record name | Triethoxy(ethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5865-92-9 | |
| Record name | Triethoxy(ethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



